molecular formula C9H11ClFN B15321389 2-(4-Chloro-3-fluorophenyl)propan-2-amine

2-(4-Chloro-3-fluorophenyl)propan-2-amine

Cat. No.: B15321389
M. Wt: 187.64 g/mol
InChI Key: DHHAMCJGJADGKT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)propan-2-amine is an organic compound with the molecular formula C9H12ClFN It is a derivative of phenylpropanamine, characterized by the presence of a chloro and a fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting amine is purified through recrystallization or chromatography to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Catalysis: Employing heterogeneous catalysts to facilitate the reaction and reduce the need for excess reagents.

    Automation: Integrating automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)propan-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The specific pathways involved depend on the particular receptor subtype and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3-fluorophenyl)ethanamine: Similar structure but with an ethylamine side chain.

    2-(4-Chloro-3-fluorophenyl)butan-2-amine: Similar structure but with a butylamine side chain.

    2-(4-Chloro-3-fluorophenyl)propan-1-amine: Similar structure but with a primary amine group.

Uniqueness

2-(4-Chloro-3-fluorophenyl)propan-2-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an isopropylamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)propan-2-amine

InChI

InChI=1S/C9H11ClFN/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3

InChI Key

DHHAMCJGJADGKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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